

# Common side reactions with Allyl isonicotinate

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## Compound of Interest

Compound Name: *Allyl isonicotinate*

Cat. No.: *B1581347*

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## Technical Support Center: Allyl Isonicotinate

Welcome to the technical support guide for **Allyl isonicotinate** (CAS: 25635-24-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges and side reactions associated with this versatile bifunctional molecule. As a pyridine derivative with a reactive allyl ester group, **Allyl isonicotinate** is a valuable building block, but its unique structure presents specific handling and reaction considerations. This guide provides in-depth, field-proven insights to ensure the success and integrity of your experiments.

## Overview of Allyl Isonicotinate

**Allyl isonicotinate** (C<sub>9</sub>H<sub>9</sub>NO<sub>2</sub>) is a colorless to pale yellow liquid featuring two key functional regions: the isonicotinate head (a pyridine ring) and the allyl tail (prop-2-en-1-yl ester).<sup>[1][2]</sup> This structure dictates its reactivity profile, making it susceptible to reactions at the ester linkage, the allyl double bond, and the allylic protons. Understanding these potential reaction pathways is critical for troubleshooting and optimizing experimental outcomes.

Property	Value	Reference
CAS Number	25635-24-9	[1][2]
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>2</sub>	[1][3]
Molecular Weight	163.18 g/mol	[3]
Appearance	Colorless to Pale Yellow Liquid	[1][4]
Boiling Point	106 °C / 1.3 kPa (10 mmHg)	[1]
Density	1.11 g/cm <sup>3</sup>	[1][5]
Synonyms	Allyl 4-Pyridinecarboxylate, Isonicotinic Acid Allyl Ester	[1][3][6]

## Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on **Allyl isonicotinate**?

A1: The molecule has three primary sites of reactivity:

- The Allyl Group (C=C Double Bond): Prone to radical polymerization, oxidation, and addition reactions.[7][8]
- The Ester Linkage (-COO-): Susceptible to nucleophilic attack, leading to hydrolysis under acidic or basic conditions.[9]
- The Allylic Protons (-CH<sub>2</sub>-): The C-H bonds adjacent to the double bond are weakened, making them susceptible to abstraction, which can initiate polymerization or other side reactions.[7]

Q2: What are the ideal storage conditions for **Allyl isonicotinate**?

A2: To maintain purity and prevent degradation, store **Allyl isonicotinate** in a tightly sealed container in a cool, dark place (<15°C is recommended).[1] It should be stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[5] For long-term storage, blanketing with an inert gas like argon or nitrogen is advisable to prevent oxidation and moisture-induced hydrolysis.

Q3: Is unwanted polymerization a significant risk with this monomer?

A3: Yes. Like most allyl monomers, **Allyl isonicotinate** can undergo free-radical polymerization, especially when heated, exposed to UV light, or in the presence of radical initiators. This process is often characterized by degradative chain transfer, typically resulting in the formation of low-molecular-weight oligomers or a viscous, insoluble gel rather than high-molecular-weight polymers.<sup>[8]</sup>

Q4: What are the products of complete hydrolysis?

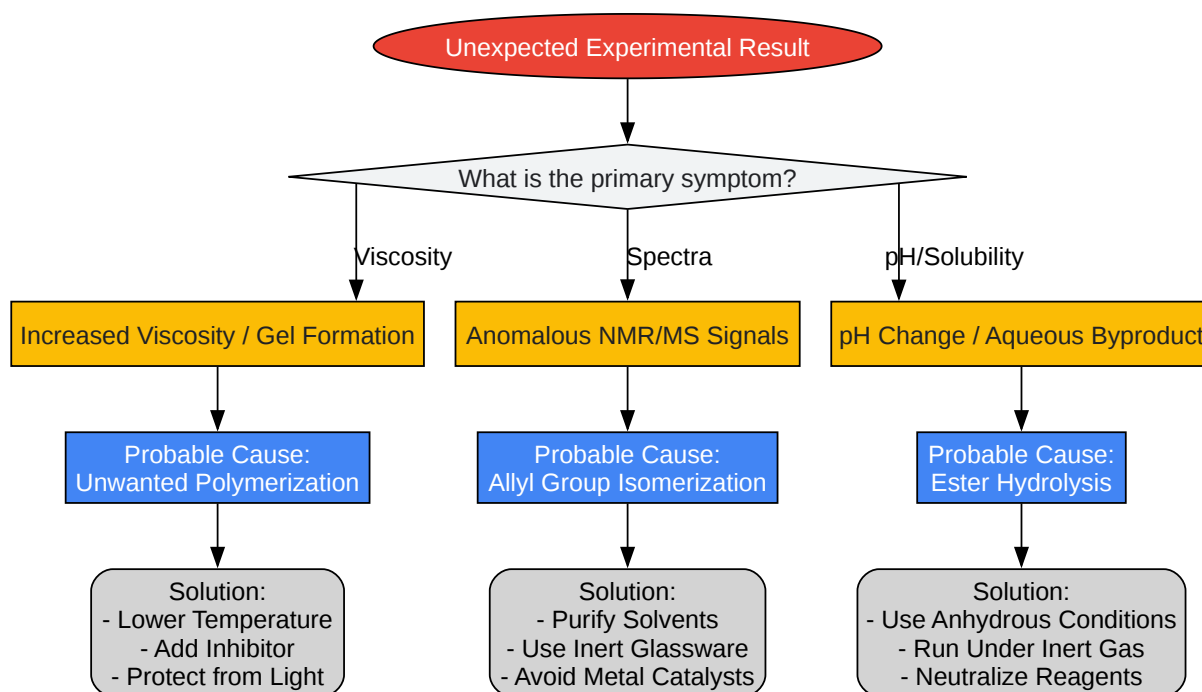
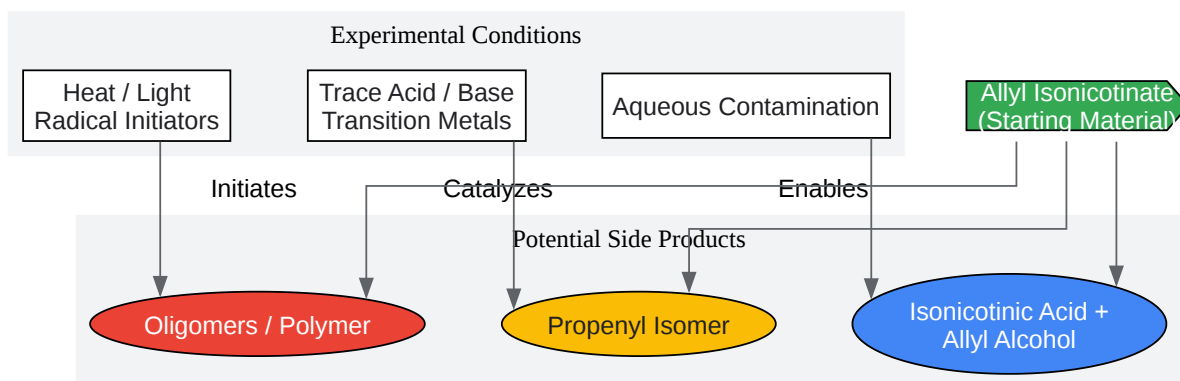
A4: Under hydrolytic conditions (e.g., presence of water with acid or base catalysis), the ester bond will cleave to yield Isonicotinic acid and Allyl alcohol.<sup>[9][10]</sup>

## Troubleshooting Guide: Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format.

### Workflow: Identifying Common Side Reactions

The following diagram illustrates the primary pathways for unintended reactions based on experimental conditions.



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